N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Lipophilicity Drug design Physicochemical profiling

Research on carbonic anhydrase inhibitors often struggles with positional isomerism that can invert isoform selectivity. This N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide offers a structurally defined, non-interchangeable substitution pattern for reliable SAR studies. - Class-level hCA II KI range: 0.57-31.0 nM, supporting glaucoma & CA II-dependent disease research. - 4-Acetylphenyl group provides a ketone handle for derivatization (oxime, hydrazone) and an IR spectroscopic probe (~1674 cm⁻¹) for binding assays. - Serves as a versatile intermediate for dual CA/MMP inhibitor candidates; differentiated from positional isomers by calculated LogP & TPSA.

Molecular Formula C21H19NO3S
Molecular Weight 365.45
CAS No. 670272-71-6
Cat. No. B2396414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
CAS670272-71-6
Molecular FormulaC21H19NO3S
Molecular Weight365.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
InChIInChI=1S/C21H19NO3S/c1-15-3-5-18(6-4-15)19-9-13-21(14-10-19)26(24,25)22-20-11-7-17(8-12-20)16(2)23/h3-14,22H,1-2H3
InChIKeyNVZWEIXJEQQBHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product Overview & Procurement Baseline


N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide (CAS 670272-71-6) is a synthetic biaryl sulfonamide comprising a 4-methylbiphenyl core and an N-(4-acetylphenyl) substituent . The compound belongs to the 1,1'-biphenyl-4-sulfonamide class, which has been extensively investigated as a scaffold for human carbonic anhydrase (hCA) inhibitors [1]. No peer-reviewed articles or patents reporting assay data for this specific CAS number were identified.

1 hCA inhibitor scaffold research — 1,1′-biphenyl-4-sulfonamide class studied for carbonic anhydrase isoform inhibition
2 Class-level SAR exploration — structural features align with reported subnanomolar hCA II region; specific CAS data not yet reported
3 4-acetylphenyl derivatization handle — ketone supports oxime, hydrazone, and heterocyclic elaboration for medicinal chemistry campaigns

Why Generic Substitution Is Not Advisable


The biphenyl-4-sulfonamide pharmacophore is exquisitely sensitive to substitution pattern. Even minor positional isomerism (e.g., 3-acetyl vs. 4-acetyl) can invert selectivity across carbonic anhydrase isoforms [1]. The 4'-methyl group on the biphenyl and the 4-acetyl group on the aniline ring are non-interchangeable structural features that dictate the compound's steric and electronic profile; substituting either would produce a different molecular entity with unvalidated activity [1].

Positional isomerism may invert isoform selectivity 3-acetyl vs. 4-acetyl substitution can shift carbonic anhydrase isoform preference; positional analogs are not interchangeable without validation.
4′-methyl group is a non-interchangeable structural feature Removal or replacement of the 4′-methyl on the biphenyl core alters steric and electronic profile, producing an unvalidated molecular entity.
4-acetylphenyl group removal may shift activity profile Des-acetyl analogs differ in HBA count and TPSA; binding mode and permeability profile may not transfer directly.

Quantitative Differentiation Evidence


Predicted LogP vs. Positional Isomer

The 4-acetyl substitution pattern is predicted to alter lipophilicity versus the 3-acetyl positional isomer N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide (CAS 670272-70-5) due to differences in dipole moment and solvation [1]. Quantitative experimental LogP/D data are not available for either compound; the differentiation is inferred from in silico calculation (ALOGPS 2.1) on the neutral species [1].

Predicted LogP
Data to verify
ΔLogP ≈ +0.2 log units
Target (4-acetyl)ALOGPS LogP ≈ 4.2
3-acetyl isomerALOGPS LogP ≈ 4.0
May affect membrane permeability and non-specific binding context
In silico prediction only; no experimental LogP/D measurement located
Lipophilicity Drug design Physicochemical profiling

Carbonic Anhydrase Inhibition Potential

1,1′-Biphenyl-4-sulfonamides bearing a 4′-methyl group have been shown to achieve subnanomolar inhibition of hCA II, with KI values spanning 0.57–31.0 nM in a series where the N-aryl substituent was varied [1]. Although the target compound itself was not tested, its structural features place it within the most potent region of this SAR. The closest tested analog, N-(4-aminophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, exhibited a KI of 2.3 nM against hCA II [1].

hCA II inhibition
Class-level
Closest analog KI = 2.3 nM (hCA II) in stopped-flow CO₂ hydration assay. Target compound not experimentally tested.
Class-level SAR context; 4′-methylbiphenyl-4-sulfonamide core supports potent hCA II inhibition
Verify experimentally; 4-acetylphenyl may modulate isoform selectivity vs. hCA IX, hCA XIV
Carbonic anhydrase Glaucoma Isoform selectivity

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) of N-(4-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is calculated as 71.8 Ų, compared to 63.2 Ų for the des-acetyl analog N-phenyl-4'-methyl-[1,1'-biphenyl]-4-sulfonamide [1]. This 8.6 Ų increase arises from the additional carbonyl oxygen and may influence passive membrane permeability.

TPSA
Data to verify
+8.6 Ų (13.6% increase)
Target compound71.8 Ų (Ertl)
Des-acetyl analog63.2 Ų (Ertl)
May reduce blood-brain barrier penetration relative to des-acetyl analog
In silico calculation; no experimental measurement. Relevant to peripheral vs. CNS target selection
Drug-likeness ADME Permeability

Hydrogen Bond Acceptor Count Comparison

Relative to the commonly used fragment screening analog N-(4-acetylphenyl)benzenesulfonamide (HBA count = 4), the target compound possesses 5 hydrogen bond acceptors due to the biphenyl extension . The additional HBA may engage auxiliary residues in the enzyme binding pocket, potentially enhancing affinity in targets where extended H-bond networks are beneficial.

HBA count
Context-dependent
+1 HBA (5 vs. 4)
Target compound5 HBA
Benzenesulfonamide fragment4 HBA
Additional HBA may engage auxiliary binding-pocket residues
Structural feature count; no binding assay comparison available. Supports binding-mode differentiation context
Fragment-based drug discovery Binding efficiency Ligand efficiency

Prioritized Application Scenarios


Isoform-Selective CA Inhibitor Lead Exploration

Based on the class-level hCA II inhibition data (KI range 0.57–31.0 nM for structurally related 4′-methylbiphenyl-4-sulfonamides) [1], this compound can serve as a starting point for medicinal chemistry campaigns targeting glaucoma or other CA II-dependent pathologies. The 4-acetylphenyl substituent provides a ketone handle for further derivatization (e.g., oxime, hydrazone formation).

Physicochemical Comparator for SAR Studies

The calculated LogP and TPSA differentiate this compound from positional isomers and des-acetyl analogs [1]. It can be used as a reference compound in lipophilicity-permeability correlation studies within biphenyl sulfonamide series.

Spectroscopic Probe for Target Engagement

The acetyl group offers a spectroscopic handle (IR C=O stretch ~1674 cm⁻¹) that is absent in non-acetyl analogs, enabling monitoring of target binding via infrared or Raman techniques in biochemical assays.

Building Block for Dual-Target Conjugates

The biphenyl-4-sulfonamide core has been patented as a scaffold for metalloproteinase inhibitors [1]; the 4-acetylphenyl moiety can be elaborated into heterocyclic systems, making this compound a versatile intermediate for synthesizing dual CA/MMP inhibitor candidates.

Application
Selection Property
Validation Focus
CA isoform-selective inhibitor research
hCA II class-level SAR profile
Isoform selectivity assay context
Physicochemical SAR comparator studies
Calculated LogP and TPSA differentiation
Permeability correlation review
Spectroscopic target-engagement probe
Acetyl IR handle (~1674 cm⁻¹)
Binding assay monitoring context
Dual-target conjugate synthesis
Biphenyl-4-sulfonamide core scaffold
CA/MMP inhibition profiling context
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